molecular formula C17H17NO2S B1420298 1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one CAS No. 1152625-67-6

1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one

Cat. No.: B1420298
CAS No.: 1152625-67-6
M. Wt: 299.4 g/mol
InChI Key: BLHGHOGJGXJSRL-UHFFFAOYSA-N
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Description

1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one is a chemical compound with the molecular formula C17H17NO2S and a molecular weight of 299.39 g/mol. This compound is characterized by its naphthalene sulfanyl group attached to a piperidin-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one typically involves the reaction of naphthalen-2-ylsulfanyl acetyl chloride with piperidin-4-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides and sulfones.

  • Reduction: Production of reduced derivatives of the compound.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one is unique due to its specific structural features. Similar compounds include:

  • 2-naphthalen-2-ylsulfanyl-N-(2-naphthalen-2-ylsulfanylethyl)ethanamine: This compound shares the naphthalen-2-ylsulfanyl group but has a different amine group.

  • 2-naphthalen-2-ylsulfanyl-1,1-diphenylethane-1,2-diol: Another compound with a similar sulfanyl group but different phenyl groups.

Properties

IUPAC Name

1-(2-naphthalen-2-ylsulfanylacetyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c19-15-7-9-18(10-8-15)17(20)12-21-16-6-5-13-3-1-2-4-14(13)11-16/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGHOGJGXJSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)CSC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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